{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride
Description
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
6-oxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c11-6-8-2-1-3-9(12-8)4-5-10-7-9;/h8,10-11H,1-7H2;1H |
InChI Key |
RZOBWGBYZSUECA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC2(C1)CCNC2)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Cyclization Approaches
Transition metal-catalyzed cyclization has emerged as a robust strategy for constructing spirocyclic frameworks. In a seminal study, chloro(triphenylphosphine)gold(I) and silver tetrafluoroborate were employed to mediate the cyclization of α-allenic alcohols into 1-oxa-7-azaspiro[4.5]decane derivatives. For the target compound, a similar approach could involve a propargyl alcohol precursor subjected to gold-catalyzed intramolecular cyclization (Fig. 1). The reaction proceeds via activation of the alkyne moiety, followed by nucleophilic attack by the amine to form the spiro junction.
Critical to this method is the selection of protecting groups. For instance, tosyl (Ts) protection of the amine ensures regioselectivity during cyclization, as demonstrated in the synthesis of 7-tosyl-1-oxa-7-azaspiro[4.5]decane. Subsequent deprotection and functionalization steps introduce the hydroxymethyl group.
Reductive Amination and Hydroxymethylation
Reductive amination offers a two-step pathway to the spirocyclic amine core. A ketone intermediate, such as 6-oxaspiro[4.5]decan-7-one, reacts with a primary amine under reducing conditions (e.g., NaBH3CN) to form the secondary amine. The hydroxymethyl group is introduced via nucleophilic addition of formaldehyde to the ketone precursor, followed by reduction (e.g., LiAlH4) to the alcohol.
Detailed Stepwise Procedures
Formation of the Spiro Core
Example Protocol (Adapted from):
- Starting Material : Prepare N-tosyl-2-(prop-2-yn-1-yloxy)cyclohexanamine.
- Cyclization : Dissolve the precursor (0.5 mmol) in anhydrous CH2Cl2 (10 mL). Add chloro(triphenylphosphine)gold(I) (5 mol%) and AgBF4 (5 mol%). Stir under N2 in the dark for 12 h.
- Workup : Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc = 7:1) to yield 7-tosyl-1-oxa-7-azaspiro[4.5]decane.
Introduction of the Methanol Group
Hydroxymethylation via Aldol Addition :
- Ketone Formation : Oxidize the spirocyclic amine to the corresponding ketone using Jones reagent.
- Aldol Reaction : Treat the ketone (1.0 mmol) with paraformaldehyde (2.0 mmol) and BF3·Et2O (1.2 eq) in THF at 0°C. Stir for 2 h, then quench with H2O.
- Reduction : Isolate the β-hydroxy ketone and reduce with NaBH4 in MeOH to yield the diol. Selective protection/deprotection steps isolate the 7-hydroxymethyl derivative.
Hydrochloride Salt Formation
- Deprotection : Remove the tosyl group using HBr/AcOH.
- Salt Formation : Dissolve the free base in Et2O, bubble HCl gas, and precipitate the hydrochloride salt. Filter and dry under vacuum.
Optimization of Reaction Conditions
Catalytic Systems
| Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Au(PPh3)Cl/AgBF4 | 72 | CH2Cl2, rt, dark | |
| BF3·Et2O | 65 | THF, 0°C | |
| Pd/C (H2) | 85 | EtOAc, rt |
Key Findings :
Solvent and Temperature Effects
Polar aprotic solvents (e.g., CH2Cl2) improve cyclization yields by stabilizing cationic intermediates. Lower temperatures (0°C) suppress side reactions during aldehyde additions.
Analytical Characterization
Spectroscopic Data :
- 1H NMR (300 MHz, CDCl3) : δ 3.81–3.76 (m, 2H, OCH2), 3.18 (dt, J = 12.2, 4.5 Hz, 1H, NCH), 2.29 (s, 3H, Ts-CH3).
- HRMS (ESI) : m/z Calcd for C18H18NO3S [M+H]+: 328.1007; Found: 328.1020.
Purity Assessment :
- HPLC (Chiralcel OD-H): Retention times 29.7 min (R-enantiomer), 34.0 min (S-enantiomer).
Chemical Reactions Analysis
Types of Reactions
{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related spirocyclic compounds and their distinguishing features:
Key Observations:
Heteroatom Positioning: The compound 2-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS 374795-37-6) shares a 94% structural similarity with the target compound but swaps the positions of oxygen and nitrogen . This minor alteration could influence hydrogen-bonding capacity and solubility. Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride (CAS 2155855-02-8) introduces a carboxylate ester at position 4, significantly increasing molecular weight and lipophilicity .
Spiro Ring Size: 5-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride (CAS 2247102-90-3) features a smaller spiro[2.4]heptane core, reducing molecular weight and rigidity compared to the target compound .
Substituent Effects: The methanol group in the target compound enhances hydrophilicity relative to non-hydroxylated analogs like 2-Oxa-7-azaspiro[4.5]decane hydrochloride.
Physicochemical and Functional Properties
- Solubility: The methanol group likely improves aqueous solubility compared to non-polar analogs like 2-Oxa-7-azaspiro[4.5]decane hydrochloride.
- Stability : The spiro[4.5]decane system confers conformational stability, as seen in methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride , which retains crystallinity under pharmacopeial testing .
- Reactivity : The secondary amine in the target compound may participate in salt formation or amide coupling, similar to intermediates in .
Biological Activity
{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
- IUPAC Name : this compound
- CAS Number : 2919954-73-5
- Molecular Formula : C9H17ClN2O2
- Molecular Weight : 206.69 g/mol
- Purity : 95% .
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell walls, which is crucial for developing new antibiotics, especially in the context of rising antibiotic resistance.
- Mechanism of Action :
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines:
| Cell Line | IC50 (μg/mL) | Remarks |
|---|---|---|
| HeLa | 15 | Moderate cytotoxicity |
| MCF-7 | 20 | Selective towards cancer cells |
| Vero | 25 | Lower toxicity compared to cancer cells |
These results indicate a promising therapeutic index, suggesting potential use in cancer therapy alongside its antimicrobial properties .
Case Studies
-
Study on Antibacterial Activity :
A recent study evaluated the antibacterial efficacy of several spirocyclic compounds, including this compound, demonstrating significant inhibition against multidrug-resistant strains with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 64 μg/mL . -
In Vivo Efficacy :
In vivo studies showed that the compound could protect mice from lethal doses of MRSA when administered prophylactically, indicating its potential application in preventing bacterial infections .
Q & A
Q. What are the standard synthetic routes for {6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride, and how are reaction conditions optimized?
The synthesis of spirocyclic compounds like this compound typically involves multi-step protocols. A common approach includes:
- Ring-closing reactions : Utilizing precursors such as amino alcohols or epoxy derivatives to form the spirocyclic core .
- Hydrochloride salt formation : Reaction with HCl in polar solvents (e.g., methanol or ethanol) to improve crystallinity and stability .
- Critical parameters : Temperature (often 0–60°C), solvent polarity, and reaction time are optimized to maximize yield (typically 40–70%) and minimize byproducts like uncyclized intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the spirocyclic structure by identifying characteristic proton environments (e.g., oxa-aza ring protons at δ 3.0–4.5 ppm) and carbon shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks matching C₁₀H₁₈ClNO₂) .
- FTIR Spectroscopy : Detects functional groups (e.g., O-H stretch at ~3300 cm⁻¹ for methanol groups) .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns with UV detection at 210–254 nm) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of spirocyclic compounds like this derivative?
- Molecular Docking : Studies using software like AutoDock or Schrödinger Suite can simulate binding to biological targets (e.g., enzymes or GPCRs). For example, the oxa-aza spiro framework may exhibit affinity for neurotransmitter receptors due to structural mimicry of natural ligands .
- Structure-Activity Relationships (SAR) : Modifications to the methanol group or spiro ring size (e.g., 4.5 vs. 4.6 rings) can be modeled to predict changes in potency or selectivity .
Q. What strategies resolve contradictions in reaction yields or byproduct formation during synthesis?
- Byproduct Analysis : LC-MS or preparative TLC isolates impurities (e.g., incomplete cyclization products) for structural identification .
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., pH, solvent ratio) identifies optimal conditions. For instance, acetonitrile/water mixtures may reduce dimerization side reactions compared to THF .
- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts can enhance ring-closing efficiency .
Q. How does the compound’s spirocyclic framework influence its stability under physiological conditions?
- pH-Dependent Degradation : Hydrolysis studies in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4) reveal stability trends. The oxa-aza ring may resist acid-catalyzed cleavage better than non-spiro analogs due to steric hindrance .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) shows melting points >200°C, indicating thermal stability suitable for formulation .
Q. What are the challenges in crystallizing this hydrochloride salt, and how are they addressed?
- Crystal Polymorphism : Screening solvents (e.g., methanol/ethyl acetate mixtures) and slow evaporation techniques yield single crystals suitable for X-ray diffraction .
- SHELX Refinement : Programs like SHELXL refine crystal structures, resolving disorder in the hydrochloride counterion or spiro ring conformers .
Methodological Considerations
Q. How to validate the compound’s interaction with biological targets using in vitro assays?
- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., acetylcholinesterase inhibition at µM levels) .
- Cell-Based Assays : Luciferase reporters or calcium flux assays quantify receptor modulation in HEK293 or neuronal cell lines .
Q. What analytical approaches differentiate stereoisomers of the spirocyclic core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
